Cinnamyl acetate-13C2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

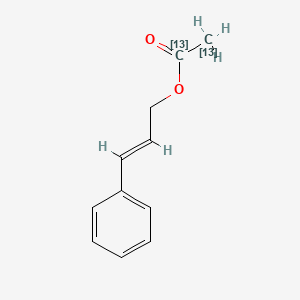

分子式 |

C11H12O2 |

|---|---|

分子量 |

178.20 g/mol |

IUPAC名 |

[(E)-3-phenylprop-2-enyl] acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+/i1+1,10+1 |

InChIキー |

WJSDHUCWMSHDCR-MBKSGMOPSA-N |

異性体SMILES |

[13CH3][13C](=O)OC/C=C/C1=CC=CC=C1 |

正規SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cinnamyl acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Cinnamyl acetate-13C2

The most common and adaptable methods for synthesizing this compound involve the esterification of cinnamyl alcohol with a 13C-labeled acetylating agent. The two primary approaches are direct esterification using labeled acetic acid or, more efficiently, reaction with labeled acetic anhydride (B1165640).

Method 1: Fischer-Speier Esterification with [1,2-13C2]Acetic Acid

This classic method involves the acid-catalyzed reaction between cinnamyl alcohol and [1,2-13C2]acetic acid.

Reaction:

Cinnamyl Alcohol + [1,2-13C2]Acetic Acid ⇌ this compound + H2O

A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically employed to drive the equilibrium towards the product.[1] To further enhance the yield, the removal of water, for instance, through azeotropic distillation, is recommended.

Method 2: Acetylation with [1,2-13C2]Acetic Anhydride

A more efficient and common method for preparing esters is the reaction of an alcohol with an acid anhydride.[1] In this case, cinnamyl alcohol is treated with [1,2-13C2]acetic anhydride. This method is often preferred as it is an irreversible reaction that goes to completion and does not produce water as a byproduct.

Reaction:

Cinnamyl Alcohol + [1,2-13C2]Acetic Anhydride → this compound + [1,2-13C2]Acetic Acid

This reaction can be carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the acetic acid byproduct, or under acidic catalysis.

Experimental Protocol (Adapted from Unlabeled Synthesis)

The following is a generalized experimental protocol for the synthesis of this compound via acetylation with [1,2-13C2]acetic anhydride.

Materials:

-

Cinnamyl alcohol

-

[1,2-13C2]Acetic anhydride

-

Pyridine (or other suitable base)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamyl alcohol in a suitable solvent such as diethyl ether.

-

Add a stoichiometric equivalent or a slight excess of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of [1,2-13C2]acetic anhydride to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Therefore, a robust purification strategy is essential to obtain high-purity this compound.

Purification Techniques

-

Liquid-Liquid Extraction: As described in the experimental protocol, a preliminary purification is achieved through a series of aqueous washes to remove water-soluble impurities.

-

Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography is a highly effective method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the desired ester from any remaining impurities.

-

Vacuum Distillation: Given that cinnamyl acetate has a high boiling point, vacuum distillation can be employed for purification, especially on a larger scale. This method separates compounds based on their differences in boiling points at reduced pressure, which helps to prevent thermal degradation.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound are not available in the public domain, the following table provides typical data for the synthesis of unlabeled cinnamyl acetate, which can serve as a benchmark.

| Parameter | Method 1 (Esterification) | Method 2 (Acetylation) |

| Typical Yield | 60-80% | >90% |

| Purity (Post-Purification) | >98% | >99% |

| Reaction Time | Several hours to days | 1-4 hours |

| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.

Conclusion

The synthesis of this compound can be effectively achieved by adapting well-established esterification protocols, with the critical step being the use of a 13C-labeled acetylating agent. Acetylation with [1,2-13C2]acetic anhydride is presented as a high-yield and efficient method. Rigorous purification, employing techniques such as liquid-liquid extraction and column chromatography, is crucial for obtaining the high-purity labeled compound required for research and drug development applications. The protocols and workflows provided in this guide offer a solid foundation for the successful synthesis and purification of this compound.

References

Cinnamyl Acetate-13C2: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Cinnamyl acetate-13C2. While specific data for the isotopically labeled this compound is limited, this document compiles and extrapolates information based on the well-characterized properties of its unlabeled counterpart, cinnamyl acetate (B1210297). The insights provided are crucial for researchers utilizing this compound in metabolic, environmental, and other scientific studies.

Core Chemical Properties

This compound is an isotopically labeled form of cinnamyl acetate, where two carbon atoms in the acetate moiety have been replaced with the stable isotope carbon-13. This labeling is invaluable for tracing the molecule in various biological and chemical processes using mass spectrometry and NMR spectroscopy. The fundamental chemical properties are summarized in the table below. It is important to note that while the isotopic labeling provides a distinct mass, it is not expected to significantly alter the macroscopic physical and chemical properties of the molecule.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1083053-34-2 | [1] |

| Molecular Formula | C₉¹³C₂H₁₂O₂ | N/A |

| Molecular Weight | ~178.23 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, balsamic, floral | [2] |

| Boiling Point | 265 °C (for unlabeled) | [3] |

| Density | 1.057 g/mL at 25 °C (for unlabeled) | [3] |

| Solubility in water | 212.3 mg/L (for unlabeled) | [3] |

| log P | 2.85 (for unlabeled) | [3] |

| Refractive Index (nD20) | 1.539 - 1.543 (for unlabeled) | [3] |

Stability and Degradation

This compound is generally stable under normal storage conditions.[2] However, its stability is influenced by factors such as temperature, pH, and exposure to oxidizing agents. The primary degradation pathways for cinnamyl acetate, and by extension its 13C2 labeled form, are hydrolysis of the ester linkage and oxidation of the allylic group.

Hydrolysis: In the presence of acid or base, and to a lesser extent in neutral water, the ester bond of cinnamyl acetate can be hydrolyzed to yield cinnamyl alcohol and acetic acid. This process is accelerated by heat.

Oxidation: The allylic double bond in the cinnamyl group is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or oxidizing agents. This can lead to the formation of cinnamaldehyde, cinnamic acid, and potentially epoxide derivatives.

A logical workflow for assessing the stability of this compound is presented below.

Caption: A general workflow for conducting stability studies on this compound.

The primary degradation pathways are illustrated in the following diagram.

Caption: Major degradation pathways of this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following section provides a representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.

Representative GC-MS Protocol for the Analysis of this compound

Objective: To separate and identify this compound and its potential degradation products in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

-

High-purity helium (carrier gas)

-

Solvent for sample dilution (e.g., ethyl acetate, hexane)

-

Internal standard (optional, e.g., a deuterated analog)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent to a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

-

If using an internal standard, add a known amount to the sample solution.

-

Vortex the solution to ensure homogeneity.

-

-

GC-MS Conditions:

-

Inlet: Splitless mode, 250 °C

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identify this compound based on its retention time and the presence of its characteristic mass spectrum, including the molecular ion and key fragment ions, which will be shifted by +2 m/z units compared to the unlabeled compound.

-

Identify potential degradation products by comparing their mass spectra to library databases and known fragmentation patterns.

-

Quantify the compounds of interest by integrating the peak areas and using a calibration curve or the internal standard method.

-

The logical flow of this analytical process is depicted below.

Caption: A typical workflow for the GC-MS analysis of this compound.

Metabolic Pathways

In biological systems, cinnamyl acetate is expected to undergo enzymatic hydrolysis to cinnamyl alcohol, followed by oxidation.[3] The use of this compound allows for the precise tracing of the acetate moiety through metabolic pathways.

The metabolic fate of the cinnamyl portion is anticipated to follow the pathway outlined below.

Caption: The expected metabolic pathway of the cinnamyl portion of cinnamyl acetate.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While specific data for the labeled compound is not widely available, its chemical properties and stability are expected to be very similar to its well-documented unlabeled counterpart. This guide provides a foundational understanding of these properties, along with representative experimental protocols and an overview of its expected metabolic fate, to support its effective use in research and development. Researchers should always handle this compound in accordance with standard laboratory safety procedures.

References

A Technical Guide to Cinnamyl acetate-13C2: Properties, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cinnamyl acetate-13C2, including its fundamental properties, likely research applications, and relevant experimental protocols derived from studies on its non-labeled counterpart, cinnamyl acetate (B1210297). Given the limited specific data on the isotopically labeled form, this document extrapolates its utility based on established principles of stable isotope labeling in scientific research.

Core Properties of this compound

This compound is a stable isotope-labeled version of cinnamyl acetate, a naturally occurring ester found in the bark of cinnamon trees and other plants. The "-13C2" designation indicates that two carbon atoms in the molecule have been replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass signature, making it a valuable tool in analytical and metabolic studies.

| Property | Value |

| CAS Number | 1083053-34-2 |

| Molecular Weight | 178.19 g/mol |

| Molecular Formula | ¹³C₂C₉H₁₂O₂ |

| Appearance (predicted) | Colorless liquid |

Predicted Applications in Research

While specific experimental data for this compound is scarce, its primary utility is anticipated in studies requiring precise quantification and metabolic tracing. Stable isotope labeling is a powerful technique used to track the fate of molecules in biological systems and to serve as an internal standard for accurate measurement.[1][2]

Potential research applications include:

-

Quantitative Bioanalysis: this compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify the levels of unlabeled cinnamyl acetate in biological matrices such as plasma, urine, or tissue homogenates.

-

Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace the metabolic fate of the cinnamyl or acetate moieties. This can elucidate metabolic pathways, identify novel metabolites, and quantify the turnover rates of related compounds.[1]

-

Pharmacokinetic Studies: In drug development, isotopically labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. This compound could be employed to study the pharmacokinetics of cinnamyl acetate or related compounds.

-

Environmental Fate and Transport: The labeled compound can be used in environmental studies to track the degradation and transport of cinnamyl acetate in soil and water systems.

Experimental Protocols and Methodologies

The following experimental protocols are derived from research conducted on unlabeled cinnamyl acetate and are presented here as a foundational reference. Researchers utilizing this compound may adapt these methods for their specific applications.

Synthesis of Cinnamyl Acetate

Several methods for the synthesis of cinnamyl acetate have been reported, which could be adapted for the synthesis of its isotopically labeled form by using ¹³C-labeled precursors.

-

Esterification: A common method involves the direct esterification of cinnamyl alcohol with acetic acid (or acetic anhydride) in the presence of an acid catalyst, such as p-toluenesulfonic acid.[3]

-

Phase Transfer Catalysis: Another approach is the reaction of cinnamyl bromide with sodium acetate using a phase transfer catalyst like quaternary ammonium (B1175870) bromide. This method can offer high yields and selectivity.[4] A detailed protocol for this method involves reacting cinnamyl bromide and sodium acetate in the presence of tetra-n-butyl ammonium bromide at 95°C, with agitation above 600 rpm to overcome mass transfer limitations.[4] The reaction can reach complete conversion within 90 minutes.[4]

-

Enzymatic Synthesis: Lipase-catalyzed transesterification of cinnamyl alcohol with an acyl donor like vinyl acetate or ethyl acetate offers a greener alternative for synthesis.[5]

Toxicity Assessment

Toxicological data for cinnamyl acetate provides a baseline for handling and experimental design.

-

Acute Oral Toxicity: Studies in rats have determined an LD₅₀ of 3.3 g/kg, with symptoms at high doses including slowed respiration and tremors.[5] In mice and guinea pigs, the oral LD₅₀ was found to be 4.750 g/kg.[5]

-

Dermal Toxicity: In rabbits, the dermal LD₅₀ was reported to be greater than 5.0 g/kg.[5] Mild to moderate skin irritation was observed in some animal studies with direct application.[5] Human patch tests with 5% cinnamyl acetate in petrolatum showed no irritation.[5]

Metabolic Pathway of Cinnamyl Acetate

The metabolism of cinnamyl acetate proceeds through a well-defined pathway, which would be identical for the ¹³C-labeled compound. Understanding this pathway is crucial for designing and interpreting metabolic studies.

-

Hydrolysis: Cinnamyl acetate is rapidly hydrolyzed by carboxylesterases in the gut and liver to form cinnamyl alcohol and acetic acid.[5]

-

Oxidation: Cinnamyl alcohol is then oxidized to cinnamic acid.[5]

-

β-Oxidation: Cinnamic acid can undergo β-oxidation to form benzoyl-CoA.[5]

-

Conjugation and Excretion: Benzoyl-CoA is primarily conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[5] A smaller fraction may be hydrolyzed to benzoic acid and excreted directly or after glucuronidation.[5]

Below is a diagram illustrating this metabolic pathway.

Caption: Metabolic fate of cinnamyl acetate.

Logical Workflow for Quantitative Analysis

The following diagram outlines a typical workflow for the use of this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Quantitative analysis workflow.

References

A Technical Guide to the Certificate of Analysis and Purity Assessment of Cinnamyl acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment methodologies for Cinnamyl acetate-13C2, an isotopically labeled compound crucial for various research applications. While a specific CoA for this compound is not publicly available, this document outlines the typical analytical data and experimental protocols used to ensure the quality and purity of cinnamyl acetate (B1210297) and its isotopically labeled analogues.

Data Presentation: Typical Specifications

The following table summarizes the typical specifications for Cinnamyl acetate, which are representative of the data expected on a CoA for this compound.

| Parameter | Specification | Method |

| Appearance | Colorless liquid | Visual Inspection |

| Purity (GC) | ≥98% | Gas Chromatography |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Refractive Index (n20/D) | 1.539 - 1.543 | Refractometry |

| Boiling Point | 265 °C | Ebulliometry |

Experimental Protocols

Accurate purity assessment is paramount for the reliable use of isotopically labeled standards in quantitative studies. The following are detailed methodologies for the key analytical techniques used in the quality control of this compound.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a primary method for assessing the purity of volatile compounds like cinnamyl acetate.

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary Column: Rtx-1 or Rtx-1701 (or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/minute to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is employed for the analysis of less volatile impurities and for stability-indicating assays.

Objective: To separate and quantify this compound and any non-volatile impurities or degradation products.

Instrumentation:

-

HPLC system with a UV detector (PDA or variable wavelength)

-

Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and 30mM ammonium (B1175870) acetate.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Injection: Inject a precise volume (e.g., 10 µL) of the sample.

-

Data Analysis: Purity is determined by comparing the peak area of this compound to the total peak area. This method can also be used to monitor the formation of degradation products over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules.

Objective: To confirm the chemical structure of this compound and identify the positions of the ¹³C labels.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons. The spectrum of cinnamyl acetate typically shows signals for the aromatic protons, the vinyl protons, the methylene (B1212753) protons, and the acetyl protons.[2]

-

-

¹³C NMR Analysis:

-

Acquire a carbon-13 NMR spectrum. The positions of the two enriched ¹³C atoms will show significantly enhanced signals, confirming the isotopic labeling. The typical chemical shifts for unlabeled cinnamyl acetate are around 170.88 (C=O), 136.18, 134.21, 128.61, 128.03, 126.61, 123.25 (aromatic and vinylic carbons), 65.1 (CH₂), and 21.02 (CH₃) ppm.[2][3]

-

-

Data Interpretation: The obtained spectra are compared with reference spectra and theoretical values to confirm the structure and labeling pattern.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the quality control and application of this compound.

Figure 1. Quality Control Workflow for this compound.

Figure 2. Purity Assessment Logic for this compound.

References

Characterization of Cinnamyl Acetate-13C2: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cinnamyl Acetate-13C2

Cinnamyl acetate (B1210297) is an organic compound naturally found in the essential oil of cinnamon. It is widely used as a fragrance and flavoring agent. The isotopically labeled version, this compound, incorporates two heavy carbon-13 isotopes at specific positions within its molecular structure. This labeling is invaluable for a variety of research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in quantitative analysis. The strategic placement of the ¹³C labels allows for precise tracking and quantification of the molecule and its metabolites.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of unlabeled cinnamyl acetate is well-characterized. For this compound, the key difference will be the significant enhancement of the signals corresponding to the two ¹³C-labeled carbon atoms. Furthermore, if the two ¹³C atoms are adjacent, a one-bond carbon-carbon coupling (¹J_CC_) will be observed, providing unambiguous evidence of their connectivity.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm (in CDCl₃) | Expected Observations for ¹³C₂ Labeling |

| C=O | ~170.6 | Potential for signal enhancement if labeled. |

| C-α (to O) | ~65.0 | Potential for signal enhancement if labeled. |

| C-β | ~123.3 | Potential for signal enhancement if labeled. |

| C-γ | ~134.1 | Potential for signal enhancement if labeled. |

| C1' (ipso) | ~136.3 | Potential for signal enhancement if labeled. |

| C2'/C6' | ~126.6 | Potential for signal enhancement if labeled. |

| C3'/C5' | ~128.6 | Potential for signal enhancement if labeled. |

| C4' | ~128.0 | Potential for signal enhancement if labeled. |

| CH₃ | ~20.9 | Potential for signal enhancement if labeled. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Predicted Mass Spectrometry Data

In mass spectrometry, the incorporation of two ¹³C isotopes will result in a molecular ion peak (M⁺) that is two mass units higher than that of the unlabeled compound. The fragmentation pattern is expected to be similar to unlabeled cinnamyl acetate, with the key difference being the mass-to-charge ratio (m/z) of the fragments containing the ¹³C labels.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (unlabeled) | Predicted m/z (¹³C₂) |

| [M]⁺ | Molecular Ion | 176.08 | 178.08 |

| [M-CH₃CO]⁺ | Loss of acetyl group | 133.07 | 135.07 or 133.07 |

| [C₇H₇]⁺ | Tropylium ion | 91.05 | 93.05 or 91.05 |

| [CH₃CO]⁺ | Acetyl cation | 43.02 | 45.02 or 43.02* |

The m/z of the fragment will depend on whether the ¹³C labels are in the lost or retained portion of the molecule.

Experimental Workflow

The general workflow for the characterization of this compound involves sample preparation, followed by NMR and MS data acquisition and subsequent analysis.

Isotopic Labeling of Cinnamyl Acetate with 13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of 13C isotopically labeled cinnamyl acetate (B1210297). This guide is intended for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require stable isotope-labeled internal standards and tracers for their studies.

Introduction

Cinnamyl acetate, a naturally occurring ester found in the essential oil of cinnamon, is widely used as a fragrance and flavoring agent. In the context of drug development and metabolic research, isotopically labeled compounds are indispensable tools.[1][2][3][4] The incorporation of a stable isotope, such as carbon-13 (¹³C), into the cinnamyl acetate molecule allows for its unambiguous detection and quantification in complex biological matrices by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

¹³C-labeled cinnamyl acetate can serve as an ideal internal standard for quantitative bioanalytical assays, mitigating matrix effects and improving the accuracy and precision of measurements.[] Furthermore, it can be employed as a tracer to elucidate the metabolic fate of cinnamyl acetate in vivo and in vitro, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][]

This guide details a robust method for the synthesis of ¹³C-labeled cinnamyl acetate, provides expected analytical data for its characterization, and discusses its metabolic pathway.

Synthesis of ¹³C-Labeled Cinnamyl Acetate

The most straightforward approach for the synthesis of ¹³C-labeled cinnamyl acetate is the esterification of unlabeled cinnamyl alcohol with a ¹³C-labeled acetylating agent. Acetyl chloride is a common and effective reagent for this purpose. Depending on the desired labeling pattern, different isotopologues of acetyl chloride can be used, such as acetyl-1-¹³C chloride, acetyl-2-¹³C chloride, or acetyl-1,2-¹³C₂ chloride. These reagents are commercially available from various suppliers.[6][7]

Proposed Synthetic Scheme

The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of cinnamyl alcohol attacks the electrophilic carbonyl carbon of acetyl chloride.

Diagram of the synthetic reaction will be generated using Graphviz.

Caption: Synthetic scheme for [1-¹³C]cinnamyl acetate.

Experimental Protocol: Synthesis of [1-¹³C]Cinnamyl Acetate

This protocol is adapted from standard esterification procedures.[8][9]

Materials:

-

Cinnamyl alcohol (unlabeled)

-

Acetyl-1-¹³C chloride (or other desired isotopologue)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamyl alcohol (1.0 equivalent) in anhydrous diethyl ether.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetyl-1-¹³C chloride (1.1 equivalents) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude ¹³C-labeled cinnamyl acetate by silica gel column chromatography using a hexane-ethyl acetate gradient.[10]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Data Presentation and Characterization

The successful synthesis of ¹³C-labeled cinnamyl acetate can be confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value |

| Yield | 75-90% |

| Purity (by GC-MS) | >98% |

| Isotopic Enrichment | >99% (dependent on precursor) |

Spectroscopic Data

The incorporation of ¹³C will be evident in the ¹³C NMR and mass spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Cinnamyl Acetate (CDCl₃) [11][12]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170.9 |

| CH₃ | ~2.09 (s, 3H) | ~21.0 |

| O-CH₂ | ~4.73 (d, 2H) | ~65.1 |

| =CH-CH₂ | ~6.31-6.24 (m, 1H) | ~123.1 |

| Ph-CH= | ~6.66 (d, 1H) | ~134.2 |

| Aromatic CH | ~7.25-7.40 (m, 5H) | ~126.6, ~128.1, ~128.6 |

| Aromatic C (quat.) | - | ~136.2 |

Note: For ¹³C-labeled cinnamyl acetate, the signal corresponding to the labeled carbon atom will be significantly enhanced in the ¹³C NMR spectrum. If adjacent carbons are labeled, C-C coupling will be observed.

Mass Spectrometry:

The mass spectrum of ¹³C-labeled cinnamyl acetate will show a molecular ion peak (M⁺) that is shifted by the number of incorporated ¹³C atoms. For example, the monoisotopic mass of unlabeled cinnamyl acetate (C₁₁H₁₂O₂) is approximately 176.08 g/mol . The mass of [1-¹³C]cinnamyl acetate will be approximately 177.08 g/mol .

Metabolic Pathway of Cinnamyl Acetate

Cinnamyl acetate undergoes extensive metabolism in the body. The primary metabolic pathway involves hydrolysis to cinnamyl alcohol, followed by oxidation to cinnamaldehyde (B126680) and then to cinnamic acid.[13] Cinnamic acid can then be further metabolized through β-oxidation or conjugated with glycine (B1666218) to form hippuric acid, which is a major urinary metabolite.[13]

Diagram of the metabolic pathway will be generated using Graphviz.

Caption: Major metabolic pathway of cinnamyl acetate.

Applications in Research and Drug Development

The use of ¹³C-labeled cinnamyl acetate offers significant advantages in various research applications:

-

Internal Standard: In pharmacokinetic studies, ¹³C-labeled cinnamyl acetate can be used as an internal standard for the quantification of the unlabeled drug in biological samples by LC-MS/MS. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

-

Metabolite Identification: By administering ¹³C-labeled cinnamyl acetate, researchers can easily distinguish drug-related metabolites from endogenous compounds in complex biological matrices. The characteristic isotopic pattern of the labeled compound and its metabolites simplifies their identification in mass spectrometry data.[]

-

Metabolic Flux Analysis: In metabolic studies, tracing the incorporation of the ¹³C label from cinnamyl acetate into various downstream metabolites allows for the quantitative analysis of metabolic pathways and fluxes.[1] This information is crucial for understanding the disposition of the compound and identifying potential drug-drug interactions.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of ¹³C-labeled cinnamyl acetate.

Caption: Experimental workflow for synthesis.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of ¹³C-labeled cinnamyl acetate. The detailed experimental protocol and analytical data will be valuable for researchers requiring a stable isotope-labeled version of this compound for their studies. The use of ¹³C-labeled cinnamyl acetate as an internal standard and metabolic tracer will undoubtedly contribute to a better understanding of its pharmacokinetic and metabolic properties, which is essential for its safe and effective use.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. symeres.com [symeres.com]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl chloride-1-13C 13C 99atom 1520-57-6 [sigmaaldrich.com]

- 7. ACETYL CHLORIDE | Eurisotop [eurisotop.com]

- 8. benchchem.com [benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Cinnamyl acetate synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

The Aromatic Ester: A Technical Guide to the Natural Occurrence and Biosynthesis of Cinnamyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl acetate (B1210297), a naturally occurring ester, is a significant contributor to the characteristic aroma of numerous plants and plays a vital role in plant defense and signaling. Its pleasant, sweet, balsamic, and floral-fruity fragrance has led to its widespread use in the flavor, fragrance, and cosmetic industries. Understanding the natural distribution and biosynthetic pathways of cinnamyl acetate is crucial for its sustainable production, potential pharmacological applications, and the metabolic engineering of aromatic traits in plants. This technical guide provides an in-depth overview of the natural occurrence of cinnamyl acetate and a detailed exploration of its biosynthetic route, supported by experimental methodologies and quantitative data.

Natural Occurrence of Cinnamyl Acetate

Cinnamyl acetate is found in a variety of plant species, often as a component of their essential oils. The concentration of this ester can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.

Quantitative Data on Cinnamyl Acetate Occurrence

The following table summarizes the quantitative data on the presence of cinnamyl acetate in various plant sources as reported in scientific literature.

| Plant Species | Plant Part | Concentration | Reference |

| Cinnamomum zeylanicum | Fresh Bark | 2,800–51,000 ppm | [1] |

| Cinnamomum zeylanicum | Bark Essential Oil | 7.44% | [2] |

| Cinnamomum zeylanicum | Leaf Essential Oil | 0.77% (diseased), 0.8% | [3][4] |

| Cinnamomum zeylanicum | Fruit Essential Oil | 22-65% | [5] |

| Cinnamomum macrocarpum | Bark Essential Oil | 3.09% | [5] |

| Cinnamomum macrocarpum | Leaf Essential Oil | 4.65% | [5] |

| Hyacinthus orientalis | Flower Volatiles | 0.21-0.32% of absolute | [6] |

| Narcissus poeticus | Flower Volatiles | Present, variable with conditions | [7][8] |

| Narcissus absolute | Flower Extract | 0.26% | [6] |

| Ylang-Ylang (Cananga odorata) | Essential Oil | Present in small quantities | [9] |

| Laurel (Laurus nobilis) | Leaf Essential Oil | Present in small quantities | [9] |

Biosynthesis of Cinnamyl Acetate

The biosynthesis of cinnamyl acetate is an extension of the well-established phenylpropanoid pathway, which itself originates from the shikimate pathway. The overall process can be divided into three main stages: the shikimate pathway, the core phenylpropanoid pathway, and the final esterification step.

The Shikimate Pathway

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, including L-phenylalanine, the essential precursor for all phenylpropanoids. This pathway is found in plants, bacteria, fungi, and algae, but not in animals.

-

Key Intermediates: Erythrose 4-phosphate, Phosphoenolpyruvate, Shikimate, Chorismate

-

End Product: L-Phenylalanine

The Core Phenylpropanoid Pathway

This pathway converts L-phenylalanine into a variety of phenylpropanoid compounds, including the immediate precursor to cinnamyl acetate, cinnamyl alcohol.

-

Step 1: Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

-

Step 3: Activation to a Thioester: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Step 4: Reduction to Cinnamaldehyde (B126680): Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters (such as p-coumaroyl-CoA, feruloyl-CoA, etc.) to their corresponding aldehydes. For the biosynthesis of cinnamyl alcohol, cinnamoyl-CoA is reduced to cinnamaldehyde.

-

Step 5: Reduction to Cinnamyl Alcohol: Cinnamyl Alcohol Dehydrogenase (CAD) , an NADPH-dependent enzyme, catalyzes the final reduction of cinnamaldehyde to cinnamyl alcohol.

Esterification to Cinnamyl Acetate

The final step in the biosynthesis of cinnamyl acetate is the esterification of cinnamyl alcohol with an acetyl group donor, typically acetyl-CoA. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .

-

Reaction: Cinnamyl Alcohol + Acetyl-CoA -> Cinnamyl Acetate + CoA-SH

-

Enzyme: Alcohol Acyltransferase (AAT)

The following diagram illustrates the complete biosynthetic pathway of cinnamyl acetate.

Experimental Protocols

The investigation of cinnamyl acetate's natural occurrence and biosynthesis involves a combination of analytical chemistry and biochemical techniques. Below are detailed methodologies for key experiments.

Extraction and Analysis of Cinnamyl Acetate from Plant Material

A widely used and non-destructive method for analyzing volatile compounds like cinnamyl acetate is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To extract, identify, and quantify cinnamyl acetate from a plant sample.

Materials:

-

Fresh plant material (e.g., cinnamon bark, flowers)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME holder and fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of fresh plant material (e.g., 0.5-2.0 g) and place it into a headspace vial. Add a known amount of the internal standard.

-

Headspace Extraction (HS-SPME):

-

Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined equilibration time (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

The GC oven temperature program should be optimized for the separation of volatile compounds. A typical program might be: initial temperature of 40 °C for 2 min, ramp at 5-10 °C/min to 250 °C, and hold for 5 min.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Compound Identification and Quantification:

-

Identify cinnamyl acetate by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST).

-

Quantify the amount of cinnamyl acetate by creating a calibration curve using known concentrations of the authentic standard and the internal standard.

-

The following diagram illustrates the general workflow for the analysis of plant volatiles.

Enzyme Assay for Alcohol Acyltransferase (AAT)

This protocol describes a general method to determine the activity of AAT, the enzyme responsible for the final esterification step.

Objective: To measure the in vitro activity of AAT in producing cinnamyl acetate.

Materials:

-

Plant protein extract or purified AAT enzyme

-

Cinnamyl alcohol

-

Acetyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reaction quenching solution (e.g., acidic solvent)

-

GC-MS or HPLC system for product quantification

-

Spectrophotometer (for colorimetric assays)

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and prepare a crude protein extract or purify the AAT enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, a known concentration of cinnamyl alcohol, and the enzyme extract.

-

Initiation of Reaction: Start the reaction by adding a known concentration of acetyl-CoA.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Product Analysis: Extract the product, cinnamyl acetate, with a suitable organic solvent and analyze the extract by GC-MS or HPLC to quantify the amount of cinnamyl acetate formed.

-

Calculation of Enzyme Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Alternatively, a colorimetric assay can be used to continuously monitor the release of Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[10]

Characterization of Cinnamoyl-CoA Reductase (CCR)

This protocol outlines the steps for characterizing the activity and substrate specificity of CCR.

Objective: To determine the kinetic parameters of CCR with different cinnamoyl-CoA substrates.

Materials:

-

Purified recombinant CCR enzyme

-

Various cinnamoyl-CoA substrates (p-coumaroyl-CoA, feruloyl-CoA, etc.)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Spectrophotometer

Procedure:

-

Enzyme Expression and Purification: Express the CCR gene in a suitable host (e.g., E. coli) and purify the recombinant protein.

-

Enzyme Assay:

-

The standard assay mixture contains the assay buffer, a specific concentration of the cinnamoyl-CoA substrate, and NADPH.

-

Initiate the reaction by adding the purified CCR enzyme.

-

Monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or at the specific wavelength for the cinnamoyl-CoA substrate using a spectrophotometer.

-

-

Kinetic Analysis:

-

Determine the initial reaction rates at various substrate concentrations.

-

Calculate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) from a Lineweaver-Burk plot or by non-linear regression analysis of the initial rate data.

-

Compare the kinetic parameters for different cinnamoyl-CoA substrates to determine the substrate specificity of the enzyme.[11][12]

-

Conclusion

Cinnamyl acetate is a valuable natural product with a well-defined biosynthetic pathway rooted in primary metabolism. The concentration of this aromatic ester varies significantly across different plant species and tissues, with particularly high levels found in Cinnamomum species. The biosynthesis of cinnamyl acetate is a multi-step process that begins with the shikimate pathway, proceeds through the core phenylpropanoid pathway to produce cinnamyl alcohol, and culminates in an esterification reaction catalyzed by an alcohol acyltransferase. The experimental protocols detailed in this guide provide a framework for the extraction, identification, and quantification of cinnamyl acetate, as well as for the characterization of the key enzymes involved in its biosynthesis. A thorough understanding of these aspects is fundamental for researchers in the fields of natural product chemistry, plant biochemistry, and for professionals in the drug development and flavor and fragrance industries seeking to harness the potential of this aromatic compound.

References

- 1. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 2. Composition, antimicrobial activity and in vitro cytotoxicity of essential oil from Cinnamomum zeylanicum Blume (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Effect of Post-harvest Conditions in Narcissus sp. Cut Flowers Scent Profile [frontiersin.org]

- 9. scentree.co [scentree.co]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants [mdpi.com]

The Metabolic Journey of Cinnamyl Acetate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetate (B1210297), a widely used flavoring and fragrance agent, undergoes extensive metabolism in biological systems following oral or dermal exposure. This technical guide provides an in-depth overview of the metabolic fate of cinnamyl acetate, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data on its metabolites, presents detailed experimental protocols for their analysis, and includes visualizations of the metabolic pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the safety assessment and development of products containing cinnamyl acetate and related compounds.

Introduction

Cinnamyl acetate is an organic ester naturally found in the bark of cinnamon trees.[1] Due to its pleasant, sweet, and floral aroma, it is frequently incorporated into food products, cosmetics, and detergents.[1] Understanding the metabolic fate of cinnamyl acetate is crucial for evaluating its safety and potential biological effects. In biological systems, cinnamyl acetate is not expected to persist in its original form but is rapidly biotransformed through a series of enzymatic reactions. This guide will explore the sequential metabolic pathway, from the initial hydrolysis to the final excretion of its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following ingestion, cinnamyl acetate and other cinnamyl derivatives are rapidly absorbed from the gastrointestinal tract.[1] They are then distributed throughout the body, where they undergo extensive metabolism before being excreted as more polar compounds, primarily in the urine and to a lesser extent in the feces, typically within 24 hours.[1]

Metabolism of Cinnamyl Acetate

The metabolism of cinnamyl acetate proceeds through a well-defined, multi-step pathway primarily occurring in the liver.

Step 1: Hydrolysis to Cinnamyl Alcohol

The initial and most critical step in the metabolism of cinnamyl acetate is its hydrolysis into cinnamyl alcohol and acetic acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, particularly in hepatocytes.[1]

Step 2: Oxidation to Cinnamaldehyde (B126680) and Cinnamic Acid

Cinnamyl alcohol is subsequently oxidized to cinnamaldehyde. This conversion is mediated by alcohol dehydrogenase (ADH). Cinnamaldehyde is then further and rapidly oxidized to cinnamic acid by the enzyme aldehyde dehydrogenase (ALDH).

Step 3: Further Metabolism of Cinnamic Acid

Cinnamic acid is the central metabolite in this pathway and undergoes further biotransformation primarily through β-oxidation. This process shortens the side chain of cinnamic acid, leading to the formation of benzoyl-CoA.

Step 4: Conjugation and Excretion

Benzoyl-CoA is then conjugated with the amino acid glycine (B1666218) to form hippuric acid, which is the major urinary metabolite.[1] A smaller fraction of benzoyl-CoA may be hydrolyzed to benzoic acid, which can be excreted directly in the urine or after undergoing glucuronidation.[1]

A minor metabolic pathway for cinnamaldehyde involves conjugation with glutathione, leading to the formation of mercapturic acid derivatives that are also excreted in the urine.

Quantitative Metabolic Data

| Compound Administered | Dose | Metabolite | % of Dose Excreted in Urine (Mean ± SD) |

| Cinnamaldehyde | 250 mg/kg | Total Mercapturic Acids | 14.8 ± 1.9% |

| Cinnamyl Alcohol | 125 mg/kg | Total Mercapturic Acids | 8.8 ± 1.7% |

Data from a study on female rats (n=4 for each group).[2] The mercapturic acids identified were N-acetyl-S-(1-phenyl-3-hydroxypropyl)cysteine and N-acetyl-S-(1-phenyl-2-carboxyethyl)cysteine, with the former being the major conjugate.[2]

Experimental Protocols

This section details the methodologies for key experiments in the study of cinnamyl acetate metabolism.

In Vivo Animal Study Protocol

This protocol outlines a typical in vivo study in rats to investigate the metabolism and excretion of cinnamyl acetate.

4.1.1. Animal Model

-

Species: Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: A period of at least 5 days is recommended for acclimatization to laboratory conditions before the start of the study.[3]

4.1.2. Dosing

-

Route of Administration: Oral gavage is the preferred method to mimic human dietary exposure.[4]

-

Vehicle: The test substance can be dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% carboxymethylcellulose solution.

-

Dose Levels: At least three dose levels and a concurrent control group receiving only the vehicle should be used.[4]

4.1.3. Sample Collection

-

Urine and Feces: Urine and feces should be collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) after dosing.[5]

-

Blood: Blood samples can be collected at various time points via tail vein or cardiac puncture to determine the pharmacokinetic profile of the parent compound and its metabolites.

Sample Preparation for Analysis

Proper sample preparation is critical for the accurate quantification of metabolites in biological matrices.

4.2.1. Urine Sample Preparation

-

Hydrolysis of Conjugates: To analyze for total (free and conjugated) metabolites, enzymatic or acidic hydrolysis is necessary. For instance, β-glucuronidase/sulfatase can be used to cleave glucuronide and sulfate (B86663) conjugates.

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analytes of interest from the urine matrix. For LLE, ethyl acetate is a common solvent for extracting cinnamic acid and its derivatives.

4.2.2. Fecal Sample Preparation

-

Homogenization: Fecal samples should be homogenized in a suitable solvent (e.g., methanol (B129727) or a buffer).

-

Extraction: The homogenate is then typically centrifuged, and the supernatant is subjected to extraction procedures similar to those used for urine.

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of cinnamyl acetate and its primary metabolites.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength of approximately 270-280 nm is suitable for the aromatic nature of the analytes.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, particularly for the analysis of volatile and semi-volatile metabolites.

-

Derivatization: Non-volatile metabolites like cinnamic acid and hippuric acid require derivatization to increase their volatility. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6]

-

GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 250°C.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualizations

Metabolic Pathway of Cinnamyl Acetate

Caption: Metabolic pathway of cinnamyl acetate.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for in vivo metabolism studies.

Conclusion

Cinnamyl acetate is rapidly and extensively metabolized in biological systems through a pathway involving hydrolysis, oxidation, and conjugation. The primary end-product of this metabolic cascade is hippuric acid, which is efficiently excreted in the urine. The information presented in this guide, including the metabolic pathway, quantitative data, and detailed experimental protocols, provides a valuable resource for the scientific community. Further research focusing on a complete quantitative analysis of all cinnamyl acetate metabolites would provide a more comprehensive understanding of its metabolic fate and contribute to the ongoing safety evaluation of this widely used compound.

References

- 1. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 2. Isolation and identification of mercapturic acids of cinnamic aldehyde and cinnamyl alcohol from urine of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide: Tracing Phenylpropanoid Metabolism with Cinnamyl Acetate-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of stable isotope labeling, specifically with a focus on the potential use of Cinnamyl acetate-¹³C₂, for elucidating the complexities of the phenylpropanoid pathway. While direct literature on Cinnamyl acetate-¹³C₂ is not available, this document extrapolates from established methodologies using other ¹³C-labeled precursors to provide a comprehensive overview of the techniques, data interpretation, and experimental design relevant to metabolic flux analysis in this critical biosynthetic pathway.

Introduction to Phenylpropanoid Metabolism and Isotopic Tracing

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a wide array of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acid conjugates.[1][2] These compounds are crucial for plant development, defense against pathogens, and adaptation to environmental stress.[2] Understanding the regulation and dynamics of this pathway is of significant interest for crop improvement, as well as for the discovery and development of novel therapeutic agents derived from plant secondary metabolites.

Metabolic flux analysis using stable isotope-labeled tracers is a powerful technique to quantitatively assess the flow of metabolites through a biochemical pathway.[1][3] By introducing a substrate enriched with a stable isotope, such as ¹³C, researchers can track the incorporation of the label into downstream metabolites, providing insights into reaction rates and pathway dynamics that are not achievable through static metabolite measurements alone.[4][5]

While precursors like L-phenylalanine labeled with deuterium (B1214612) (L-phenyl-d₅-alanine) or ¹³C ([¹³C₆]-Phe) have been successfully used to probe the upper parts of the phenylpropanoid pathway, the use of a downstream, doubly-labeled intermediate like Cinnamyl acetate-¹³C₂ could offer more targeted insights into specific branch points and downstream conversions.[1][6]

Hypothetical Application of Cinnamyl Acetate-¹³C₂ in Phenylpropanoid Tracing

The introduction of Cinnamyl acetate-¹³C₂ as a tracer could allow for the precise tracking of the cinnamyl moiety through subsequent enzymatic reactions. The presence of two ¹³C atoms would create a distinct isotopic signature, facilitating its detection and differentiation from endogenous, unlabeled molecules by mass spectrometry. This would be particularly useful for:

-

Dissecting Branch-Point Fates: Investigating the metabolic fate of cinnamyl alcohol and its derivatives at key branch points leading to lignin, flavonoid, and other phenylpropanoid classes.

-

Quantifying Conversion Rates: Determining the in vivo rates of conversion of cinnamyl acetate (B1210297) to other downstream products.

-

Identifying Novel Metabolites: Aiding in the identification of previously uncharacterized derivatives of cinnamyl alcohol.

The experimental workflow for such a study would involve the synthesis of Cinnamyl acetate-¹³C₂, its introduction to the plant system (e.g., through feeding solutions to excised stems or cell cultures), followed by extraction and analysis of metabolites via Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Quantitative Data from Phenylpropanoid Metabolic Flux Analysis

The following tables summarize quantitative data from studies that have used stable isotope labeling to measure metabolic fluxes in the phenylpropanoid pathway of potato tuber tissue. These studies utilized L-phenyl-d₅-alanine as a tracer.[1][2]

Table 1: Metabolic Flux of Phenylpropanoids in Wound-Healing Potato Tuber Tissue [1]

| Metabolite | Biosynthetic Flux (Jin) (nmol (g FW)⁻¹ h⁻¹) | Catabolic Flux (Jout) (nmol (g FW)⁻¹ h⁻¹) |

| N-p-coumaroyloctopamine (p-CO) | 1.15 | 0.96 |

| Chlorogenic acid (CGA) | 4.63 | 0.42 |

Table 2: Changes in Phenylpropanoid Metabolic Flux in Elicitor-Treated Potato Tuber Tissue [2]

| Metabolite | Flux Change with Elicitor Treatment |

| N-p-coumaroyloctopamine (p-CO) | Drastic Increase in Biosynthetic Flux |

| N-p-coumaroyltyramine (p-CT) | Drastic Increase in Biosynthetic Flux |

| Chlorogenic acid (CGA) | Decrease in Biosynthetic Flux |

| Caffeoylputrescine (CafP) | Decrease in Biosynthetic Flux |

| Feruloylputrescine (FP) | Decrease in Biosynthetic Flux |

Experimental Protocols

General Protocol for ¹³C Labeling of Phenylpropanoid Pathway in Plants

This protocol is a generalized procedure based on methodologies reported for Arabidopsis and potato.[4][5][6]

1. Plant Material and Growth Conditions:

-

Utilize sterile plant cell suspension cultures or excised plant tissues (e.g., stems, tuber disks).[1][4]

-

Maintain plants under controlled environmental conditions (light, temperature, humidity) to ensure metabolic steady-state.[8]

2. Preparation of Labeled Precursor Solution:

-

Dissolve the ¹³C-labeled precursor (e.g., [¹³C₆]-Phenylalanine) in a suitable buffer or growth medium.[4][6] The concentration will need to be optimized for the specific plant system and experiment.

3. Isotope Feeding Experiment:

-

For excised tissues, place them in a solution containing the labeled precursor.[4]

-

For cell cultures, add the labeled precursor directly to the culture medium.[5]

-

Collect samples at various time points to monitor the incorporation of the label.[4]

-

Include a control group fed with an unlabeled precursor.[6]

4. Metabolite Extraction:

-

Harvest the plant tissue and immediately quench metabolic activity, typically by freezing in liquid nitrogen.

-

Extract metabolites using a suitable solvent system (e.g., methanol/water mixtures).[6]

5. LC-MS Analysis:

-

Separate the extracted metabolites using liquid chromatography.

-

Detect and quantify the mass isotopologues of the target metabolites using a high-resolution mass spectrometer.[6][7]

6. Data Analysis:

-

Determine the mass isotopomer distribution for each metabolite of interest.

-

Use appropriate metabolic flux analysis software to calculate the flux rates through the pathway.[1][2]

Potential Synthesis of Cinnamyl acetate-¹³C₂

The synthesis of Cinnamyl acetate-¹³C₂ can be adapted from established methods for synthesizing unlabeled cinnamyl acetate.[9][10][11] A plausible route would be the esterification of ¹³C-labeled cinnamyl alcohol with ¹³C-labeled acetic anhydride (B1165640) or acetyl chloride.

-

Starting Materials: Cinnamyl alcohol-¹³Cₓ and Acetic acid-¹³Cᵧ (where x and y denote the number and position of ¹³C labels). For Cinnamyl acetate-¹³C₂, one could envision using [1-¹³C]-cinnamyl alcohol and [1-¹³C]-acetic acid.

-

Reaction: The esterification can be catalyzed by a small amount of strong acid, such as sulfuric acid.[10] Alternatively, enzymatic synthesis using a lipase (B570770) like Novozym 435 in a solvent-free system can be employed.[9]

-

Purification: The resulting Cinnamyl acetate-¹³C₂ can be purified using silica (B1680970) gel column chromatography.[11]

Visualizations

Diagrams of Pathways and Workflows

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

Caption: Experimental Workflow for ¹³C Labeling in Plants.

Caption: Conceptual Diagram of Metabolic Tracing.

Conclusion

The use of stable isotope labeling is an indispensable tool for the quantitative analysis of metabolic pathways. While direct experimental data for Cinnamyl acetate-¹³C₂ in phenylpropanoid pathway tracing is yet to be published, the principles and methodologies established with other labeled precursors provide a solid framework for its potential application. The targeted introduction of a doubly-labeled intermediate like Cinnamyl acetate-¹³C₂ holds the promise of providing more granular insights into the downstream branches of the phenylpropanoid pathway. The experimental protocols and data analysis techniques outlined in this guide offer a starting point for researchers aiming to employ stable isotope tracing to unravel the intricate network of phenylpropanoid metabolism, with potential applications in agriculture, biotechnology, and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ovid.com [ovid.com]

- 4. Item - Measuring and Modeling of Phenylpropanoid Metabolic Flux in Arabidopsis - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Source Isotopic Pair Labeling and Genome-Wide Association Are Complementary Tools for the Identification of Metabolite-Gene Associations in Plants (Journal Article) | OSTI.GOV [osti.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 10. scentree.co [scentree.co]

- 11. Cinnamyl acetate synthesis - chemicalbook [chemicalbook.com]

The Metabolic Journey of Cinnamyl Acetate: A Technical Guide to 13C Labeling Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has become an indispensable tool in metabolic research, offering a window into the intricate network of biochemical transformations within living systems. This technical guide focuses on the application of 13C labeled cinnamyl acetate (B1210297) as a tracer to elucidate its metabolic fate. While direct literature on the use of 13C-labeled cinnamyl acetate is sparse, this document synthesizes established principles of isotope tracing and the known metabolism of cinnamyl derivatives to propose a comprehensive experimental framework. We will detail the proposed synthesis of 13C labeled cinnamyl acetate, in-depth experimental protocols for its use in metabolic studies, and the expected analytical outcomes. This guide serves as a foundational resource for researchers aiming to investigate the absorption, distribution, metabolism, and excretion (ADME) of cinnamyl acetate and its derivatives, with implications for pharmacology, toxicology, and the broader field of metabolic engineering.

Introduction to 13C Labeling in Metabolic Research

Carbon-13 (13C) is a stable, non-radioactive isotope of carbon that can be incorporated into molecules to trace their metabolic pathways. Unlike radioactive isotopes, 13C is safe for use in a wide range of biological systems, including human studies. The principle of 13C-based metabolic flux analysis (MFA) lies in introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C atoms into downstream metabolites.[1][2] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the 13C enrichment in various compounds, providing a dynamic picture of metabolic fluxes.[3]

Cinnamyl acetate, an ester found naturally in cinnamon leaf oil, is widely used as a fragrance and flavoring agent.[4] Understanding its metabolic journey is crucial for assessing its safety and potential physiological effects. In general, cinnamyl derivatives are rapidly absorbed, metabolized, and excreted.[5] The primary metabolic route for cinnamyl acetate involves hydrolysis to cinnamyl alcohol.[5] This guide proposes the use of 13C labeled cinnamyl acetate to precisely map these and subsequent metabolic transformations.

Proposed Synthesis of [1,2-13C2]-Cinnamyl Acetate

To trace the entire acetate moiety of cinnamyl acetate through metabolic pathways, a double-labeled isotopologue, [1,2-13C2]-cinnamyl acetate, is proposed. The synthesis would involve the esterification of cinnamyl alcohol with [1,2-13C2]-acetic anhydride (B1165640).

Materials:

-

Cinnamyl alcohol

-

[1,2-13C2]-Acetic anhydride

-

Pyridine (B92270) (as a catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Dissolve cinnamyl alcohol in pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add [1,2-13C2]-acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [1,2-13C2]-cinnamyl acetate.

-

Confirm the structure and isotopic enrichment of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Experimental Design for In Vivo Metabolic Tracing

This section outlines a proposed in vivo study in a rodent model to trace the metabolic fate of [1,2-13C2]-cinnamyl acetate.

Animal Model and Dosing

-

Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: House the animals in metabolic cages for at least 3 days prior to the experiment for acclimatization and collection of baseline urine and feces.

-

Dosing: Administer [1,2-13C2]-cinnamyl acetate orally via gavage at a dose of 100 mg/kg body weight, formulated in a suitable vehicle (e.g., corn oil). A control group will receive the vehicle only.

Sample Collection

A time-course study is essential to capture the dynamics of absorption, metabolism, and excretion.

| Time Point | Blood (via tail vein) | Urine | Feces | Tissues Harvested (at sacrifice) |

| 0h (pre-dose) | ✓ | ✓ | ✓ | |

| 1h | ✓ | |||

| 2h | ✓ | |||

| 4h | ✓ | ✓ (pooled) | ||

| 8h | ✓ | ✓ (pooled) | ||

| 12h | ✓ | |||

| 24h | ✓ | ✓ (pooled) | ✓ (pooled) | Liver, Kidneys, Intestine, Adipose |

| 48h | ✓ (pooled) | ✓ (pooled) |

Table 1: Proposed Sample Collection Schedule

Sample Processing and Metabolite Extraction

-

Blood: Centrifuge to separate plasma. Precipitate proteins with cold methanol, centrifuge, and collect the supernatant.

-

Urine: Centrifuge to remove particulates.

-

Feces: Homogenize with water, followed by extraction with methanol.

-

Tissues: Flash-freeze in liquid nitrogen and store at -80°C. Homogenize frozen tissue in a methanol/water solution and extract metabolites.

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary technique for identifying and quantifying labeled metabolites.

-

Chromatography: Use a reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) to separate the metabolites.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes to detect potential metabolites.

-

Data Analysis: Extract ion chromatograms for the expected masses of cinnamyl acetate, cinnamyl alcohol, and their predicted downstream metabolites, including their 13C-labeled isotopologues. The mass shift of +2 amu will indicate the presence of the intact [1,2-13C2]-acetate moiety or its metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide structural information and confirm the position of the 13C label.

-

Sample Preparation: Lyophilize extracted samples and reconstitute in a deuterated solvent (e.g., D2O or MeOD).

-

Analysis: Acquire 1D 13C NMR and 2D heteronuclear correlation spectra (e.g., HSQC) to identify 13C-labeled compounds and confirm the position of the label.

Predicted Metabolic Pathway and Labeled Metabolites

Based on the known metabolism of cinnamyl acetate and related compounds, the following metabolic pathway for [1,2-13C2]-cinnamyl acetate is proposed.

Figure 1: Predicted metabolic pathway of [1,2-13C2]-cinnamyl acetate.

Expected Labeled Metabolites

| Metabolite | Expected Mass Shift | Biological Matrix | Metabolic Origin |

| [1,2-13C2]-Cinnamyl Acetate | +2 | Plasma, Tissues | Unmetabolized parent compound |

| [1,2-13C2]-Acetate | +2 | Plasma, Tissues | Hydrolysis of cinnamyl acetate |

| [1,2-13C2]-Acetyl-CoA | +2 | Tissues | Activation of acetate |

| [13C]-Citrate | +2 | Tissues | Entry of [1,2-13C2]-Acetyl-CoA into TCA cycle |

| [13C]-Glutamate | +2 | Tissues | From α-ketoglutarate in TCA cycle |

| [13C]-Fatty Acids | +2n | Adipose, Liver | De novo lipogenesis from [1,2-13C2]-Acetyl-CoA |

Table 2: Predicted 13C Labeled Metabolites and Their Origin

Experimental Workflow and Logic

The overall experimental workflow is designed to systematically trace the fate of the 13C label from the parent compound through its various metabolic transformations.

Figure 2: Overall experimental workflow.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for utilizing 13C labeled cinnamyl acetate in metabolic research. By following the proposed synthesis, experimental design, and analytical methodologies, researchers can gain valuable insights into the ADME of cinnamyl acetate. The detection of 13C labeled metabolites will not only confirm the predicted metabolic pathways but also has the potential to uncover novel biotransformations. The quantitative data on the distribution and fate of the 13C label will be invaluable for pharmacokinetic modeling and safety assessments, providing a deeper understanding of the interaction of this common xenobiotic with biological systems. This approach underscores the power of stable isotope tracing in modern metabolic research and drug development.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]